1-(Difluoromethyl)-2-iodobenzene

Lipophilicity Drug design Partition coefficient

1-(Difluoromethyl)-2-iodobenzene (CAS 1214334-19-6) is an ortho-substituted difluoromethyl iodoarene with the molecular formula C₇H₅F₂I and a molecular weight of 254.02 g/mol. The compound features an iodine atom at the 2-position and a difluoromethyl group (-CF₂H) at the 1-position on the benzene ring, as confirmed by its SMILES notation FC(F)C1=CC=CC=C1I and InChIKey XHKZFILEALTNMG-UHFFFAOYSA-N.

Molecular Formula C7H5F2I
Molecular Weight 254.018
CAS No. 1214334-19-6
Cat. No. B2389871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethyl)-2-iodobenzene
CAS1214334-19-6
Molecular FormulaC7H5F2I
Molecular Weight254.018
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)F)I
InChIInChI=1S/C7H5F2I/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7H
InChIKeyXHKZFILEALTNMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Difluoromethyl)-2-iodobenzene (CAS 1214334-19-6): Ortho-Difluoromethyl Iodoarene Building Block for Medicinal Chemistry


1-(Difluoromethyl)-2-iodobenzene (CAS 1214334-19-6) is an ortho-substituted difluoromethyl iodoarene with the molecular formula C₇H₅F₂I and a molecular weight of 254.02 g/mol . The compound features an iodine atom at the 2-position and a difluoromethyl group (-CF₂H) at the 1-position on the benzene ring, as confirmed by its SMILES notation FC(F)C1=CC=CC=C1I and InChIKey XHKZFILEALTNMG-UHFFFAOYSA-N . It is primarily utilized as a versatile building block in medicinal chemistry and agrochemical research, where the iodine serves as a reactive handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the difluoromethyl group imparts distinct physicochemical properties including hydrogen bond donor capability and modulated lipophilicity [1][2]. Commercially available at purities of ≥95% with batch-specific QC documentation (NMR, HPLC, GC) , this compound is cited in 10 patents as of 2026 [3].

Why 1-(Difluoromethyl)-2-iodobenzene Cannot Be Replaced by Its Meta or Para Isomers in Synthesis


Although 1-(difluoromethyl)-2-iodobenzene shares the same molecular formula (C₇H₅F₂I) and molecular weight (254.02 g/mol) with its meta (CAS 1214372-71-0) and para (CAS 1214372-82-3) isomers, their physicochemical and reactivity profiles diverge sufficiently to preclude simple interchange in synthetic sequences . The ortho arrangement places the sterically demanding iodine atom adjacent to the difluoromethyl group, creating a steric environment that alters cross-coupling kinetics relative to the meta and para congeners [1]. Critically, the ortho isomer exhibits a distinct LogP value of 3.29, compared to 3.23 for the meta isomer and 3.62 for the para isomer , which translates to meaningful differences in partitioning behavior during synthesis and purification. Furthermore, the ortho-substitution pattern enables unique reactivity opportunities—such as ortho-directed C-H borylation via hydrogen-bond direction by the CF₂H group—that are inaccessible to the meta and para isomers [2]. These differences underscore why procurement specifications must explicitly designate the ortho isomer for applications requiring precise spatial and electronic control.

Quantitative Differentiation Evidence: 1-(Difluoromethyl)-2-iodobenzene vs. Isomers and CF₃ Analogs


LogP Modulation: Ortho-CHF₂ Isomer Occupies a Distinct Lipophilicity Window Between Meta-CHF₂ and Para-CF₃ Analogs

The ortho isomer exhibits an intermediate LogP value that positions it as a lipophilicity-modulated alternative to both the meta-CHF₂ isomer and the para-CF₃ analog. The experimental LogP of 1-(difluoromethyl)-2-iodobenzene is 3.29 , which is +0.06 log units above the meta isomer (LogP 3.23) and −0.33 log units below the para isomer (LogP 3.62) . Relative to the commonly used 4-iodobenzotrifluoride (para-CF₃, LogP 4.22) , the ortho-CHF₂ compound is −0.93 log units less lipophilic, translating to an approximately 8.5-fold lower octanol-water partition coefficient. This intermediate lipophilicity avoids the excessive hydrophobicity of CF₃ analogs while retaining sufficient membrane permeability for drug-like properties.

Lipophilicity Drug design Partition coefficient

Hydrogen Bond Donor Capability: CHF₂ Enables Directional Intermolecular Interactions Absent in CF₃ Analogs

The difluoromethyl group (-CF₂H) in 1-(difluoromethyl)-2-iodobenzene acts as a hydrogen bond donor, a property entirely absent in trifluoromethyl (-CF₃) analogs such as 2-iodobenzotrifluoride and 4-iodobenzotrifluoride. Quantitative Abraham hydrogen bond acidity parameters (A) for aryl-CF₂H compounds range from 0.085 to 0.126, placing the CF₂H group on a scale similar to thiophenol, aniline, and amine H-bond donors, though weaker than hydroxyl [1]. In contrast, the CF₃ group is purely hydrophobic with no measurable H-bond donor capacity (A ≈ 0). This H-bond donor capability enables the CF₂H group to serve as a metabolically stable bioisostere for hydroxyl (-OH) and thiol (-SH) groups in drug design [1][2], a functional substitution that is impossible with CF₃-containing analogs.

Hydrogen bonding Bioisosterism Molecular recognition

Ortho-Steric Effects on Cross-Coupling Reactivity: Ortho-Substitution Necessitates Adjusted Catalytic Conditions vs. Meta/Para Isomers

The ortho relationship between the iodine atom and the difluoromethyl group in 1-(difluoromethyl)-2-iodobenzene introduces steric compression that depresses oxidative addition rates and coupling yields relative to meta- and para-substituted isomers under standard Suzuki-Miyaura conditions [1]. Systematic studies of heterogeneous Cu-Pd catalyzed Suzuki-Miyaura couplings demonstrate that ortho-substituted iodo- and bromobenzenes consistently give lower yields than their meta- and para-substituted counterparts, regardless of the electronic nature of the substituent [1]. Similarly, nickel-catalyzed carbonylative homologation studies report that ortho-methyl iodobenzene gave measurably lower yields than meta- and para-methyl iodobenzene [2]. This inherent reactivity difference means the ortho isomer cannot be directly substituted into a reaction protocol optimized for the para or meta isomer without catalyst/condition re-optimization.

Cross-coupling Steric hindrance Suzuki-Miyaura

Ortho-Directing Capability: CHF₂ Hydrogen Bond Enables Regioselective C-H Borylation Unavailable to CF₃ and Non-Fluorinated Analogs

The difluoromethyl group in 1-(difluoromethyl)-2-iodobenzene can direct ortho-selective C-H borylation, a transformation that exploits the CF₂H hydrogen bond donor capability to control regioselectivity via outer-sphere direction [1]. Li, Zhang, and Yan (2023) demonstrated that a cyclometalated mesoionic carbene-Ir complex achieves ortho-selective C-H borylation of difluoromethyl arenes, with regioselectivity controlled by a hydrogen bond between the CF₂H group and the boryl group [1]. This directing effect is fundamentally inaccessible to CF₃-substituted arenes, which lack the C-H bond required for H-bond donation, and to non-fluorinated methyl arenes, which lack sufficient C-H acidity. The ortho relationship between the pre-installed iodine and the CHF₂ group creates a unique bifunctional scaffold where the iodine can be elaborated via cross-coupling while the CHF₂ group simultaneously directs further functionalization at the remaining ortho position.

C-H activation Regioselectivity Late-stage functionalization

Predicted Physical Property Differentiation: Density and Boiling Point of Ortho Isomer vs. Meta and Para Isomers

Predicted physical properties provide additional differentiation useful for purification strategy design and process development. The predicted density of 1-(difluoromethyl)-2-iodobenzene is 1.821 ± 0.06 g/cm³, with a predicted boiling point of 219.2 ± 35.0 °C at 760 mmHg . For comparison, the para isomer has a predicted boiling point of 215.4 ± 35.0 °C and a density of 1.8 ± 0.1 g/cm³ . While the predicted ranges overlap substantially due to estimation uncertainty, the numeric differences (ΔBP ≈ +3.8 °C for ortho vs. para) are consistent with the expectation that ortho-substitution increases steric congestion and reduces intermolecular packing efficiency, modestly elevating boiling point. These physical property differences influence chromatographic retention times, distillation cut points, and crystallization behavior during large-scale purification.

Physicochemical properties Purification Process chemistry

Precision Application Scenarios for 1-(Difluoromethyl)-2-iodobenzene (CAS 1214334-19-6) Driven by Quantitative Evidence


Medicinal Chemistry: CHF₂ as a Metabolically Stable Bioisostere of Phenol or Thiophenol in Kinase Inhibitor Scaffolds

In kinase inhibitor design where a phenol or thiophenol moiety engages the hinge region via hydrogen bonding but suffers from metabolic glucuronidation or oxidation, 1-(difluoromethyl)-2-iodobenzene can serve as the entry point for installing a CHF₂ group as a lipophilic H-bond donor bioisostere [1][2]. The Abraham H-bond acidity of aryl-CHF₂ (A = 0.085–0.126) falls within the thiophenol range [1], enabling retention of the critical H-bond contact while gaining metabolic stability. The iodine handle at the ortho position permits subsequent Suzuki-Miyaura coupling to elaborate the biaryl kinase scaffold [3], though researchers must account for the ortho steric effect by employing bulky ligand-catalyst systems (e.g., SPhos-Pd or XPhos-Pd) to achieve acceptable coupling yields [4].

Iterative Library Synthesis: Sequential Cross-Coupling Followed by Ortho-Selective C-H Borylation for Fragment-Based Drug Discovery

The unique orthogonal reactivity of 1-(difluoromethyl)-2-iodobenzene enables a two-step diversification strategy. Step 1: the aryl iodide undergoes Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, or Sonogashira) to install a first diversity element at the 2-position [3]. Step 2: the CHF₂ group directs Ir-catalyzed ortho-selective C-H borylation at the remaining unsubstituted ortho position via hydrogen bond-controlled regioselectivity [5], installing a boronic ester handle for a second cross-coupling event. This iterative strategy is inaccessible with the meta or para isomers, where the CHF₂ group is remote from the site of C-H borylation, and with CF₃ analogs, which lack the directing H-bond donor altogether.

Agrochemical Intermediate: Tuning Lipophilicity for Foliar Uptake Without Excessive LogP in Crop Protection Agents

In agrochemical development, the LogP of an active ingredient must balance foliar uptake (requiring sufficient lipophilicity for cuticular penetration) with phloem mobility and environmental persistence (requiring limited hydrophobicity). The ortho-CHF₂ iodoarene, with its intermediate LogP of 3.29 , occupies a favorable window: it is significantly less lipophilic than 4-iodobenzotrifluoride (LogP 4.22, a common agrochemical intermediate) , reducing the risk of soil adsorption and bioaccumulation, while maintaining adequate membrane permeation. The iodine handle enables late-stage diversification via copper-mediated difluoromethylation to generate difluoromethylarene derivatives valued for their improved metabolic stability in pest organisms [3].

Process Chemistry: Isomer-Specific Quality Control to Prevent Cross-Isomer Contamination in GMP Intermediate Synthesis

Given that the ortho, meta, and para isomers share identical molecular formula and molecular weight (254.02 g/mol) , they cannot be distinguished by mass spectrometry alone. For GMP intermediate production, procurement specifications must require isomer-identity confirmation via ¹H NMR (aromatic region splitting pattern differs for 1,2- vs. 1,3- vs. 1,4-substitution patterns) and HPLC retention time verification against authentic standards. Batch-specific QC documentation including NMR, HPLC, and GC as provided by suppliers is essential to exclude cross-isomer contamination, which would introduce uncontrolled variability in downstream coupling yields and product purity.

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